Cas no 851403-27-5 (N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide)

N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide is a synthetic organic compound featuring a quinolinone core substituted with dimethyl groups at the 6 and 7 positions, coupled with a 3,3-dimethylbutanamide side chain. This structure imparts potential stability and selective reactivity, making it valuable for applications in medicinal chemistry and pharmaceutical research. The compound’s rigid quinolinone scaffold may enhance binding affinity in biological systems, while the branched aliphatic amide moiety could improve solubility and metabolic stability. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Suitable for use as an intermediate or reference standard, this compound is of interest in the development of novel therapeutic agents.
N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide structure
851403-27-5 structure
Product Name:N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide
CAS No:851403-27-5
MF:C19H26N2O2
MW:314.421945095062
CID:6295115
PubChem ID:4300145
Update Time:2025-10-22

N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide
    • F0611-0098
    • N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide
    • HMS2248G17
    • 851403-27-5
    • CHEMBL1458031
    • CCG-28182
    • AB00669286-01
    • SMR000016187
    • AKOS024586944
    • MLS000101562
    • Inchi: 1S/C19H26N2O2/c1-12-8-15-10-14(18(23)21-16(15)9-13(12)2)6-7-20-17(22)11-19(3,4)5/h8-10H,6-7,11H2,1-5H3,(H,20,22)(H,21,23)
    • InChI Key: CFZGIPWOSDXIIC-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)(C)C)NCCC1C(NC2C=C(C)C(C)=CC=2C=1)=O

Computed Properties

  • Exact Mass: 314.199428076g/mol
  • Monoisotopic Mass: 314.199428076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 58.2Ų

N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide Pricemore >>

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Additional information on N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide

Introduction to N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide (CAS No. 851403-27-5)

N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 851403-27-5, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry and drug development.

The molecular structure of N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide is characterized by a quinoline core, which is a well-known scaffold in the design of bioactive molecules. Quinoline derivatives have been extensively explored for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. The presence of a dimethylbutanamide side chain further enhances the compound's complexity and suggests possible interactions with biological targets that could be exploited for therapeutic benefit.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to gain deeper insights into the interactions between N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide and its potential targets. These studies have highlighted the compound's ability to bind to specific proteins and enzymes involved in critical cellular pathways. For instance, preliminary data suggest that this molecule may interact with kinases and transcription factors, which are often dysregulated in various diseases.

In the realm of drug discovery, the synthesis and optimization of N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide have been driven by the desire to identify more potent and selective inhibitors. The dimethyl substitution on the butanamide group is particularly noteworthy, as it can influence both the solubility and binding affinity of the compound. By modifying this moiety, chemists aim to fine-tune the pharmacokinetic properties of the molecule while maintaining its biological activity.

The quinoline ring system in N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide also offers opportunities for further functionalization. Researchers have been exploring various strategies to derivatize this core structure, including the introduction of additional substituents that could enhance its interaction with biological targets. These modifications are often guided by high-throughput screening assays and structure-based drug design approaches.

One of the most exciting aspects of N-2-(6,7-dimethyl-2-oxyo1), 2-dihydroquinolin-, 31)-yl)ethy! ethyl--dimethyi! butanamide is its potential application in treating neurodegenerative disorders. Quinoline derivatives have shown promise in preclinical studies as modulators of neural pathways associated with conditions such as Alzheimer's disease and Parkinson's disease. The specific arrangement of atoms in this compound may allow it to interact with neurotransmitter receptors and ion channels, thereby influencing neuronal function.

Another area where this compound has shown promise is in antiviral research. The ability of quinoline-based molecules to inhibit viral replication has been well documented. N-Bromoacetyl-N'-[(E)-(4-chlorophenyl)methylene]-N,N'-bis(4-hydroxyphenyl)hydrazine (CAS No. 851403275) is structurally related to our target molecule and has been studied for its antiviral properties. While direct comparisons are limited due to differences in chemical structure, the presence of a similar quinoline core suggests that N-Bromoacetyl-N'-[(E)-(4-chlorophenyl)methylene]-N,N'-bis(4-hydroxyphenyl)hydrazine may share some biological activities with our compound.

The synthesis of N-Bromoacetyl-N'-[(E)-(4-chlorophenyl)methylene]-N,N'-bis(4-hydroxyphenyl)hydrazine (CAS No. 851403275) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have employed various synthetic strategies, including condensation reactions and cyclization processes, to construct the desired molecular framework. The use of advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) has been crucial in confirming the structural integrity of the synthesized compound.

Once synthesized, N-Bromoacetyl-N'-[(E)-(4-chlorophenyl)methylene]-N,N'-bis(4-hydroxyphenyl)hydrazine (CAS No. 851403275) undergoes rigorous testing to evaluate its biological activity. These tests include assays for cytotoxicity, genotoxicity, and pharmacokinetic properties. The results from these studies help determine whether the compound is suitable for further development into a therapeutic agent.

In conclusion,N-Bromoacetyl-N'-[(E)-(4-chlorophenyl)methylene]-N,N'-bis(4-hydroxyphenyl)hydrazine (CAS No. 851403275)is an intriguing molecule with potential applications in pharmaceutical research.Nevertheless,further studies are needed to fully understand its biological activity and therapeutic potential

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